Somatostatin-14 (3-14)

Beschreibung

BenchChem offers high-quality Somatostatin-14 (3-14) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatostatin-14 (3-14) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

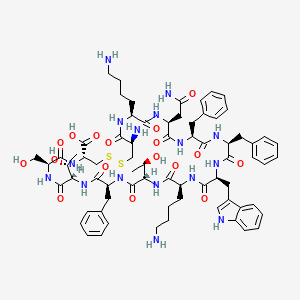

2D Structure

Eigenschaften

Molekularformel |

C71H96N16O17S2 |

|---|---|

Molekulargewicht |

1509.8 g/mol |

IUPAC-Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-amino-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C71H96N16O17S2/c1-39(89)58-69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(71(103)104)38-106-105-37-46(74)60(92)77-48(26-14-16-28-72)61(93)82-54(34-57(75)91)66(98)80-50(30-41-18-6-3-7-19-41)63(95)79-51(31-42-20-8-4-9-21-42)64(96)81-53(33-44-35-76-47-25-13-12-24-45(44)47)65(97)78-49(62(94)86-58)27-15-17-29-73/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+/m1/s1 |

InChI-Schlüssel |

HUGAAIZUHOUHDU-YINLBSEASA-N |

Isomerische SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Initial Characterization of Somatostatin-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In 1973, a pivotal discovery in neuroendocrinology emerged not from a direct search, but as a serendipitous finding during the quest for the growth hormone-releasing hormone (GHRH). Researchers Paul Brazeau and Roger Guillemin, at the Salk Institute, were screening sheep hypothalamic extracts for factors that would stimulate the release of growth hormone (GH) from cultured pituitary cells.[1] Instead, they identified a potent inhibitor of GH secretion.[1][2] This 14-amino acid peptide was named somatostatin, derived from the Greek words soma (body) and statin (to stop). This guide provides an in-depth technical overview of the discovery and initial characterization of Somatostatin-14 (SST-14), detailing the experimental protocols that were instrumental in its isolation, sequencing, and the initial elucidation of its biological functions and mechanism of action.

The Discovery of Somatostatin-14

The journey to isolate Somatostatin-14 was a multi-step process involving the large-scale processing of ovine hypothalamic tissue. The initial observation of an inhibitory factor in hypothalamic extracts spurred a rigorous purification effort to isolate and identify the responsible molecule.

Experimental Workflow for the Discovery and Characterization of Somatostatin-14

Experimental Protocols

The following sections detail the key experimental methodologies employed in the initial discovery and characterization of Somatostatin-14.

Isolation and Purification of Somatostatin-14 from Ovine Hypothalamus

The isolation of Somatostatin-14 from approximately 490,000 sheep hypothalamic fragments was a meticulous process involving several key steps.[1]

1. Tissue Extraction:

-

Objective: To extract peptides from the hypothalamic tissue.

-

Protocol:

-

The hypothalamic fragments were subjected to an alcohol-chloroform extraction to isolate peptides and other small molecules.[1]

-

2. Countercurrent Distribution:

-

Objective: To achieve an initial separation of the extracted components based on their differential solubility in two immiscible liquid phases.

-

Protocol:

-

The crude extract was subjected to countercurrent distribution, a technique that partitions compounds between two immiscible solvent phases over a series of tubes. This step provided the initial fractionation of the hypothalamic peptides.[1]

-

3. Ion-Exchange Chromatography:

-

Objective: To separate peptides based on their net charge.

-

Protocol:

-

The partially purified fractions from countercurrent distribution were applied to an ion-exchange chromatography column.[1]

-

Peptides were eluted with a gradient of increasing salt concentration, separating them based on their charge characteristics.

-

4. Gel Filtration Chromatography:

-

Objective: To separate molecules based on their size.

-

Protocol:

-

Fractions showing inhibitory activity were further purified by gel filtration chromatography.[1] This technique separates molecules based on their hydrodynamic radius, with larger molecules eluting first.

-

5. Partition Chromatography:

-

Objective: To achieve the final purification of Somatostatin-14.

-

Protocol:

Amino Acid Sequencing of Somatostatin-14

The primary structure of the purified peptide was determined using the Edman degradation method.

Protocol: Edman Degradation

-

Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively binds to the free N-terminal amino group of the peptide.

-

Cleavage: The reaction conditions were shifted to acidic, which cleaves the PITC-bound N-terminal amino acid from the rest of the peptide chain, forming a thiazolinone derivative.

-

Conversion and Identification: The thiazolinone derivative was then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which was identified by chromatography.

-

Repetition: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process was repeated until the entire sequence of the 14-amino acid peptide was determined.

The determined amino acid sequence of ovine Somatostatin-14 was: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH , with a disulfide bridge between the two cysteine residues.[2]

Radioimmunoassay (RIA) for Somatostatin-14

To quantify the levels of Somatostatin-14 in biological samples and to assess its inhibition of hormone secretion, a sensitive radioimmunoassay was developed.

Protocol: Radioimmunoassay

-

Antiserum Production: Antibodies against Somatostatin-14 were generated by immunizing rabbits with a conjugate of Somatostatin-14 and a carrier protein.

-

Radiolabeling: A tyrosine-containing analog of Somatostatin-14 (Tyr1-somatostatin) was radiolabeled with Iodine-125 (¹²⁵I) using the chloramine-T method.

-

Competitive Binding: A known amount of ¹²⁵I-labeled Somatostatin-14 and the antiserum were incubated with either standard concentrations of unlabeled Somatostatin-14 or the unknown sample. The unlabeled Somatostatin-14 in the standards or sample competes with the ¹²⁵I-labeled peptide for binding to the limited number of antibody binding sites.

-

Separation: The antibody-bound (bound fraction) and free (unbound fraction) ¹²⁵I-labeled Somatostatin-14 were separated.

-

Quantification: The radioactivity of the bound fraction was measured using a gamma counter. A standard curve was generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled Somatostatin-14 standards. The concentration of Somatostatin-14 in the unknown samples was then determined by interpolating their percentage of bound radioactivity on the standard curve.

Initial Characterization of Somatostatin-14's Biological Activity

The primary biological activity that led to the discovery of Somatostatin-14 was its potent inhibition of growth hormone secretion from cultured rat anterior pituitary cells.[2] Subsequent studies quickly revealed that its inhibitory actions were not limited to GH.

Quantitative Data on the Inhibitory Effects of Somatostatin-14

| Target Hormone | Experimental System | Observation |

| Growth Hormone (GH) | Cultured rat anterior pituitary cells | Potent inhibition of both basal and stimulated GH release.[2] |

| In vivo (rats) | A 400 ng dose administered in vivo resulted in significant inhibition of GH secretion.[1] | |

| Thyroid-Stimulating Hormone (TSH) | In vitro and in vivo studies | Inhibition of TSH secretion.[3] |

| Prolactin (PRL) | In vitro studies | Inhibition of prolactin secretion.[3] |

| Insulin (B600854) | In vivo studies | Inhibition of insulin secretion. |

| Glucagon (B607659) | In vivo studies | Inhibition of glucagon secretion. |

Initial Understanding of the Mechanism of Action

Early investigations into the mechanism by which Somatostatin-14 exerts its inhibitory effects pointed towards the involvement of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.

Proposed Initial Signaling Pathway of Somatostatin-14

References

Decoding Somatostatin's Core: A Technical Guide to the Primary Structure Determination of Somatostatin-14 (3-14)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the methodologies for determining the primary structure of the Somatostatin-14 (3-14) fragment. Somatostatin-14 is a cyclic tetradecapeptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various other hormones, including growth hormone, insulin, and glucagon.[1][2] The (3-14) fragment, which comprises amino acids 3 through 14 of the parent molecule, represents the core cyclic structure essential for its biological activity. Understanding its primary structure is fundamental for structure-activity relationship studies and the development of synthetic analogs with therapeutic potential.

Primary Structure of Somatostatin-14 and the (3-14) Fragment

Somatostatin-14 is composed of 14 amino acids with a disulfide bridge linking the cysteine residues at positions 3 and 14.[1][3][4] The full amino acid sequence is:

H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH [3][4][5]

The Somatostatin-14 (3-14) fragment, the focus of this guide, consists of the following sequence, retaining the critical disulfide bond:

H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH

Experimental Protocols for Primary Structure Determination

The determination of the primary structure of Somatostatin-14 (3-14) involves a multi-step process encompassing fragment generation, amino acid analysis, and sequential degradation and mass spectrometry for sequence confirmation.

Generation of the Somatostatin-14 (3-14) Fragment

To analyze the (3-14) fragment, it must first be generated from the full-length Somatostatin-14 peptide. This can be achieved through targeted enzymatic cleavage. An enzyme such as aminopeptidase (B13392206) M, which sequentially removes N-terminal amino acids, can be employed under controlled conditions to cleave Alanine and Glycine.

Experimental Protocol: Enzymatic Cleavage

-

Sample Preparation: Dissolve purified Somatostatin-14 in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5.

-

Enzyme Addition: Introduce aminopeptidase M at an enzyme-to-substrate ratio of 1:100 (w/w).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Course Analysis: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: Stop the reaction by adding a denaturing agent, such as 1% trifluoroacetic acid (TFA).

-

Fragment Purification: Purify the resulting Somatostatin-14 (3-14) fragment using reverse-phase high-performance liquid chromatography (RP-HPLC).

Amino Acid Analysis

Amino acid analysis is performed to determine the relative abundance of each amino acid in the purified peptide fragment. This provides a foundational confirmation of its composition.

Experimental Protocol: Acid Hydrolysis and Amino Acid Analysis [6]

-

Hydrolysis: Place a known quantity (e.g., 1-5 µg) of the purified Somatostatin-14 (3-14) fragment in a hydrolysis tube. Add 6 M HCl and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[6]

-

Derivatization: After hydrolysis, evaporate the acid and derivatize the amino acid mixture with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids.

-

Chromatographic Separation: Separate the PTC-amino acids using RP-HPLC.

-

Quantification: Detect the separated PTC-amino acids by UV absorbance at 254 nm and quantify them by comparing their peak areas to those of a standard amino acid mixture.

Table 1: Expected Amino Acid Composition of Somatostatin-14 (3-14)

| Amino Acid | Expected Molar Ratio |

| Aspartic Acid/Asparagine (Asx) | 1 |

| Threonine (Thr) | 2 |

| Serine (Ser) | 1 |

| Lysine (Lys) | 2 |

| Tryptophan (Trp) | 1 |

| Phenylalanine (Phe) | 2 |

| Cysteine (Cys) | 2 |

Note: Acid hydrolysis converts Asparagine to Aspartic Acid. Tryptophan is often degraded by acid hydrolysis and may require alternative methods for accurate quantification.

N-Terminal Sequencing by Edman Degradation

Edman degradation is a cornerstone technique for determining the amino acid sequence from the N-terminus of a peptide.[7]

Experimental Protocol: Automated Edman Degradation

-

Sample Preparation: Prior to sequencing, the disulfide bond between Cys3 and Cys14 must be reduced and alkylated to allow for the sequential removal of these residues.

-

Reduction: Dissolve the peptide in a buffer containing a reducing agent like dithiothreitol (B142953) (DTT).

-

Alkylation: Add an alkylating agent, such as iodoacetamide, to cap the free sulfhydryl groups and prevent the disulfide bond from reforming.

-

-

Sequencing Cycles: The alkylated peptide is subjected to automated Edman degradation.[8]

-

Coupling: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC) under basic conditions.

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).

-

Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography by comparing its retention time to known standards.

-

-

Repetitive Cycles: The process is repeated for subsequent amino acids in the chain.

Table 2: Expected Edman Degradation Results for Somatostatin-14 (3-14)

| Cycle Number | PTH-Amino Acid Identified |

| 1 | S-carboxymethyl-Cysteine |

| 2 | Lysine |

| 3 | Asparagine |

| 4 | Phenylalanine |

| 5 | Phenylalanine |

| 6 | Tryptophan |

| 7 | Lysine |

| 8 | Threonine |

| 9 | Phenylalanine |

| 10 | Threonine |

| 11 | Serine |

| 12 | S-carboxymethyl-Cysteine |

Sequence Confirmation by Mass Spectrometry

Mass spectrometry provides a powerful method to confirm the amino acid sequence and the intact mass of the peptide, including the presence of the disulfide bridge.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

-

Sample Preparation: The purified Somatostatin-14 (3-14) fragment is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

-

MS1 Scan: An initial mass scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide. The presence of the disulfide bond will result in a mass that is 2 Da less than the reduced form.

-

Fragmentation (MS/MS): The ion corresponding to the intact peptide is selected and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[9]

-

MS2 Scan: A second mass scan (MS2) analyzes the m/z of the resulting fragment ions.

-

Sequence Deduction: The series of fragment ions (typically b- and y-ions) allows for the deduction of the amino acid sequence.[9] Software tools are used to match the experimental fragmentation pattern to the theoretical pattern of the proposed sequence.

Table 3: Mass Spectrometry Data for Somatostatin-14 (3-14)

| Parameter | Expected Value |

| Monoisotopic Mass (disulfide-bonded) | 1374.58 Da |

| Monoisotopic Mass (reduced) | 1376.60 Da |

| Predominant b- and y-ion series | To be determined from MS/MS spectrum |

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the primary structure determination of Somatostatin-14 (3-14).

Caption: Overall experimental workflow for the primary structure determination of Somatostatin-14 (3-14).

Caption: Detailed workflow for N-terminal sequencing by Edman degradation.

Caption: Workflow for sequence confirmation by tandem mass spectrometry.

Conclusion

The primary structure determination of Somatostatin-14 (3-14) is a systematic process that combines enzymatic cleavage, amino acid analysis, Edman degradation, and mass spectrometry. Each technique provides complementary data that, when integrated, yield an unambiguous determination of the amino acid sequence and the critical disulfide linkage. This foundational knowledge is indispensable for advancing our understanding of somatostatin's biological functions and for the rational design of novel therapeutic agents.

References

- 1. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Somatostatin - Wikipedia [en.wikipedia.org]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Somatostatin 14, human, rat, mouse, pig, chicken, frog [anaspec.com]

- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 6. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]

- 7. How to Sequence a Peptide [biognosys.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Mechanism of Action of Somatostatin-14 in Pituitary Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14 (SS-14), also known as somatotropin release-inhibiting factor (SRIF), is a cyclic neuropeptide that plays a pivotal role in regulating the endocrine system, particularly the functions of the anterior pituitary gland.[1][2] Produced by neurosecretory neurons in the hypothalamus, SS-14 is released into the hypophyseal portal system and transported to the anterior pituitary, where it exerts potent inhibitory effects on the secretion of several hormones, including growth hormone (GH), thyroid-stimulating hormone (TSH), and prolactin (PRL).[2][3][4] Its actions are mediated by a family of G protein-coupled receptors (GPCRs), the somatostatin (B550006) receptors (SSTRs), which trigger a cascade of intracellular signaling events.[5][6] This technical guide provides an in-depth examination of the molecular mechanisms underlying SS-14's action in pituitary cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Somatostatin Receptor (SSTR) Expression in the Pituitary

The diverse biological functions of somatostatin are mediated by five distinct receptor subtypes: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[5][6] These subtypes are differentially expressed in various tissues, including the pituitary gland. The adult human pituitary primarily expresses SSTR1, SSTR2, SSTR3, and SSTR5, with SSTR2 and SSTR5 being the most abundant.[5][6] SSTR4 expression is typically very low or undetectable in pituitary tissues.[6][7] The specific expression profile can vary depending on the cell type and whether the tissue is normal or adenomatous. For instance, GH-secreting adenomas predominantly express SSTR2 and SSTR5, which is the basis for using SSTR2-preferring analogs like octreotide (B344500) in the treatment of acromaly.[6]

Table 1: Somatostatin Receptor Subtype Expression in Pituitary Cells

| Cell Type / Condition | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Key References |

| Normal Human Pituitary | Expressed | High | Expressed | Very Low / Absent | Highest | [5][6] |

| GH-Secreting Adenomas | ~40% | ~95% | ~40% | Absent | ~85% | [6] |

| Prolactinomas | Low | Low | Expressed | Absent | High | [7][8] |

| ACTH-Secreting Tumors | Variable | Expressed | Expressed | Absent | Expressed | [6][7] |

| AtT-20 (Mouse Corticotroph) | - | + | - | - | + | [5][9] |

| GH3 (Rat Somatotroph) | - | + | - | - | + | [5] |

Presence is indicated by (+) or percentage of tumors expressing the receptor. Absence is indicated by (-).

Core Signaling Pathways of Somatostatin-14

Upon binding to its cognate receptors on pituitary cells, SS-14 initiates a series of intracellular events that culminate in the inhibition of hormone secretion and cell proliferation. These mechanisms are primarily mediated by pertussis toxin-sensitive inhibitory G-proteins (Gi/o).[6][10]

Inhibition of Adenylyl Cyclase and cAMP Reduction

The canonical and most well-characterized pathway involves the direct inhibition of adenylyl cyclase (AC).

-

Receptor Activation : SS-14 binds to SSTRs (predominantly SSTR2 and SSTR5 in the pituitary).[6]

-

G-Protein Coupling : The activated receptor couples to a Gi protein, causing the dissociation of the Gαi subunit from the Gβγ dimer.[6][11]

-

Adenylyl Cyclase Inhibition : The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[10][12][13]

-

Reduced cAMP Levels : The inhibition of AC leads to a significant decrease in intracellular cAMP concentrations.[13][14] Since cAMP is a critical second messenger for the secretion of many pituitary hormones (like GH and TSH), its reduction is a primary mechanism for the inhibitory effect of SS-14.[2][12]

Modulation of Ion Channel Activity

Beyond the cAMP pathway, SS-14 exerts significant control over pituitary cell excitability by modulating various ion channels, a process often mediated by the Gβγ subunit of the Gi protein.

-

Activation of K+ Channels : SS-14 promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels.[6][15] This leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. Hyperpolarization moves the membrane potential further from the threshold required to activate voltage-gated calcium channels, thus reducing cellular excitability and hormone secretion.[15]

-

Inhibition of Ca2+ Channels : SS-14 directly inhibits the activity of voltage-dependent L-type and P/Q-type calcium channels.[6][16] This action reduces the influx of extracellular Ca2+, a critical trigger for the exocytosis of hormone-containing vesicles.[6][17] The combined effect of membrane hyperpolarization and direct Ca2+ channel inhibition leads to a profound decrease in cytosolic free calcium ([Ca2+]i).[16][17]

Regulation of Phosphatases and Antiproliferative Effects

SS-14 also exhibits antiproliferative or cytostatic effects on pituitary cells, including tumor cells.[5][18] This action is mediated through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[6] Activation of these phosphatases can dephosphorylate key components of mitogenic signaling cascades, such as the MAPK/ERK pathway, ultimately leading to cell cycle arrest, often at the G0/G1 phase.[5][6]

Quantitative Analysis of Somatostatin-14 Action

The interaction of SS-14 with its receptors and its subsequent biological effects have been quantified in numerous studies. The binding affinity (Kd or Ki) reflects the strength of the ligand-receptor interaction, while the functional potency (IC50) measures the concentration required to elicit a half-maximal inhibitory response.

Table 2: Binding Affinity and Functional Potency of Somatostatin in Pituitary Systems

| Parameter | Receptor/System | Value | Species/Cell Line | Key References |

| Binding Affinity | ||||

| Kd | SS-14 Receptors | 0.67 nM | GH4C1 Rat Pituitary Tumor | [19] |

| Ka | SS-14 Receptors | 8.6 x 10⁹ M⁻¹ | Rat Pituitary Particles | [20] |

| IC50 (vs [¹²⁵I-Tyr,D-Trp⁸]SS1) | SSTRs | 5.6 ± 0.6 nM | Frog Pituitary | [21] |

| Functional Potency | ||||

| ID50 (GH Release Inhibition) | GRF-stimulated GH release | 3.2 x 10⁻¹¹ M | Rat Anterior Pituitary Cells | [14] |

| Inhibition of AC | GRF-stimulated AC | ~50% inhibition at 10⁻⁸ M | Rat Anterior Pituitary Homogenates | [14] |

| Inhibition of AC | Basal & Forskolin-stimulated AC | Significant inhibition | Rat Anterior Pituitary | [10] |

| Hyperpolarizing Response | Membrane Potential | Dose-dependent | Rat Hypophysial Cells | [15] |

Key Experimental Protocols

Investigating the mechanism of action of SS-14 requires a combination of cell culture, biochemical, and electrophysiological techniques. Below are outlines of common experimental protocols.

Primary Pituitary Cell Culture and Secretion Assay

This protocol is fundamental for studying hormone secretion in a near-physiological context.

Methodology:

-

Tissue Harvest : Anterior pituitaries are aseptically removed from rats.[22]

-

Dispersion : The tissue is minced and subjected to enzymatic digestion (e.g., trypsin, collagenase) followed by mechanical trituration to obtain a single-cell suspension.[22]

-

Plating : Cells are plated at a specific density (e.g., 200,000 cells/well) in culture plates and allowed to adhere for 36-48 hours.[22]

-

Stabilization : Before the experiment, the culture medium is replaced with serum-free medium for 1-2 hours to establish a stable baseline.[22]

-

Treatment : Cells are incubated with various concentrations of Somatostatin-14, often in combination with a secretagogue like GHRH (10 nM) or forskolin, for a specified duration (e.g., 1-4 hours).[22][23]

-

Analysis : The supernatant is collected, and the concentration of secreted hormones is quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[24][25]

Adenylyl Cyclase (AC) Activity Assay

This assay directly measures the effect of SS-14 on the enzymatic activity responsible for cAMP production.

Methodology:

-

Membrane Preparation : Pituitary tissue or cultured cells are homogenized, and a crude membrane fraction is prepared by centrifugation.[14]

-

Reaction Setup : The membranes are incubated in a buffer containing ATP, an ATP-regenerating system, MgCl₂, and [α-³²P]ATP as a tracer.[14][26]

-

Treatment : SS-14 and/or stimulatory agents (e.g., GHRH, forskolin) are added to the reaction tubes.[10][14]

-

Incubation : The reaction is allowed to proceed for a short period (10-30 minutes) at 37°C.

-

Separation : The reaction is stopped, and the newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential Dowex and alumina (B75360) column chromatography.[26]

-

Quantification : The amount of [³²P]cAMP is measured by liquid scintillation counting, which is proportional to the AC activity.[26]

Intracellular Calcium Imaging

This technique allows for real-time visualization of changes in cytosolic free calcium ([Ca2+]i) in response to SS-14.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Somatostatin - Wikipedia [en.wikipedia.org]

- 3. peptidesociety.org [peptidesociety.org]

- 4. yourhormones.info [yourhormones.info]

- 5. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Somatostatin receptors in pituitary and development of somatostatin receptor subtype-selective analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin receptor subtypes 2 and 5 inhibit corticotropin-releasing hormone-stimulated adrenocorticotropin secretion from AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Regulatory Mechanisms of Somatostatin Expression [mdpi.com]

- 13. Mechanisms of somatostatin action in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Actions of growth hormone-releasing factor and somatostatin on adenylate cyclase and growth hormone release in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophysiological responses to somatostatin of rat hypophysial cells in somatotroph-enriched primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of basal and corticotropin-releasing hormone-stimulated adenylate cyclase activity and cytosolic Ca2+ levels by somatostatin in human corticotropin-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pituitary somatostatin receptors: dissociation at the pituitary level of receptor affinity and biological activity for selective somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pituitary somatostatin receptors. Characterization by binding with a nondegradable peptide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Primary pituitary cell culture [bio-protocol.org]

- 23. Pre-exposure of rat anterior pituitary cells to somatostatin enhances subsequent growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Somatostatin-14 influences pituitary-ovarian axis in peripubertal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Somatostatin 14 affects the pituitary-ovarian axis in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Biochemical methods for detection and measurement of cyclic AMP and adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Somatostatin-14 G-protein Coupled Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14 (SST-14) is a cyclic neuropeptide that exerts a wide range of inhibitory physiological effects by activating a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are critical targets in the treatment of neuroendocrine tumors, acromegaly, and other hormonal disorders.[1] Understanding the intricate signaling pathways initiated by SST-14 upon binding to its receptors is paramount for the development of novel and subtype-selective therapeutic agents. This technical guide provides an in-depth overview of the core signaling mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of the SST-14 signaling pathway.

Introduction to Somatostatin (B550006) Receptors

The five somatostatin receptor subtypes (SSTR1-5) are members of the GPCR superfamily, each encoded by a distinct gene.[2] They share structural homology and bind the endogenous ligands SST-14 and the longer form, Somatostatin-28 (SST-28), with high affinity.[3] However, the subtypes exhibit differential tissue distribution and pharmacological profiles for synthetic somatostatin analogs.[1][3] Upon agonist binding, SSTRs couple to pertussis toxin-sensitive inhibitory G-proteins (Gi/o), leading to the modulation of several downstream effector systems.[4]

Core Signaling Pathways

The activation of SSTRs by SST-14 initiates a cascade of intracellular events primarily aimed at inhibiting cellular secretion and proliferation. The principal signaling pathways are detailed below.

Inhibition of Adenylyl Cyclase

The hallmark of SSTR signaling is the inhibition of adenylyl cyclase activity.[5] Upon receptor activation, the Giα subunit dissociates from the Gβγ dimer and directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby suppressing the phosphorylation of downstream targets involved in hormone secretion and cell growth.

Modulation of Ion Channels

SSTR activation also leads to the modulation of various ion channels, which is a key mechanism for regulating cellular excitability and secretion.

-

Potassium (K+) Channels: SSTRs, particularly SSTR2, 3, 4, and 5, couple to G-protein-gated inwardly rectifying potassium channels (GIRKs). The Gβγ subunits released upon receptor activation directly bind to and open these channels, causing K+ efflux and membrane hyperpolarization. This hyperpolarization makes the cell less excitable and inhibits voltage-gated Ca2+ channel opening.[4]

-

Calcium (Ca2+) Channels: SSTR1 and SSTR2 have been shown to inhibit voltage-gated Ca2+ channels.[4] This effect is also mediated by the Gβγ dimer, which directly interacts with the channels to reduce Ca2+ influx. The reduction in intracellular Ca2+ concentration is a major contributor to the anti-secretory effects of somatostatin.[6][7][8]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The effect of SSTR activation on the MAPK (ERK1/2) pathway is complex and can be either inhibitory or stimulatory depending on the cell type and receptor subtype. This pathway is crucial for regulating cell proliferation and differentiation. The activation can be mediated through Gβγ subunits, which can activate Src, leading to a downstream cascade involving Ras, Raf, and MEK, ultimately resulting in ERK phosphorylation.

Role of β-Arrestin

Upon prolonged agonist stimulation, SSTRs are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to receptor desensitization. β-arrestins also act as scaffolds for components of the endocytic machinery, facilitating receptor internalization. Furthermore, β-arrestins can initiate G-protein-independent signaling cascades, including the activation of the MAPK pathway.

Quantitative Data

The following tables summarize key quantitative data for SST-14 and related compounds at the different human SSTR subtypes.

Table 1: Binding Affinities (Ki in nM) of Somatostatin-14 and Analogs for Human SSTR Subtypes

| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 | Reference(s) |

| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [1][9] |

| Octreotide | Low Affinity | High Affinity | Low Affinity | Low Affinity | Moderate Affinity | [1][9] |

| Lanreotide | Low Affinity | High Affinity | Low Affinity | Low Affinity | Moderate Affinity | [1][9] |

Note: "High Affinity" generally corresponds to Ki values in the low nanomolar to sub-nanomolar range. Specific values can vary depending on the experimental conditions and radioligand used.

Table 2: Functional Potencies (EC50/IC50 in nM) of Somatostatin-14

| Assay | SSTR Subtype | EC50/IC50 (nM) | Cell Line | Reference(s) |

| cAMP Inhibition | rat SSTR2 | 0.35 | CHO | [5] |

| GH Release Inhibition | human pituitary adenoma | Varies | Primary Culture | [9] |

| Ca2+ Current Inhibition | rat neocortical neurons | Varies | Primary Culture | [6] |

Note: Functional potencies are highly dependent on the specific assay and cellular context.

Visualization of Signaling Pathways and Workflows

Diagrams

Caption: Core signaling pathways of the Somatostatin-14 receptor.

Caption: A typical experimental workflow for characterizing SSTR ligands.

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for a specific SSTR subtype.

5.1.1. Materials

-

Cell membranes from cells expressing the SSTR subtype of interest.

-

Radioligand (e.g., [125I]Tyr11-SST-14).

-

Test compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[10]

-

Scintillation cocktail.

-

96-well plates.[10]

-

Filter manifold and vacuum pump.

-

Scintillation counter.

5.1.2. Procedure

-

Prepare cell membranes from transfected cells or tissues known to express the target SSTR.

-

In a 96-well plate, add in order:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[10]

cAMP Accumulation Assay (for Gi-coupled receptors)

This protocol measures the ability of a test compound to inhibit adenylyl cyclase activity.

5.2.1. Materials

-

Whole cells expressing the SSTR subtype of interest.

-

Test compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

5.2.2. Procedure

-

Seed cells in a 96-well plate and grow to confluence.

-

Replace the culture medium with assay buffer and pre-incubate the cells.

-

Add the test compound at various concentrations and incubate for a specified time.

-

Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.

-

Incubate for a further period (e.g., 30 minutes at room temperature).

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Plot the cAMP concentration against the log of the test compound concentration to determine the IC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

5.3.1. Materials

-

Cell membranes expressing the SSTR of interest.

-

Test compound (agonist).

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Other materials are similar to the radioligand binding assay.

5.3.2. Procedure

-

In a 96-well plate, add in order:

-

Cell membranes.

-

GDP (to a final concentration of 10-100 µM).

-

Test compound at various concentrations.

-

-

Pre-incubate for a short period on ice.

-

Initiate the reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration as described for the radioligand binding assay.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS by scintillation counting.

-

Plot the specific binding of [35S]GTPγS against the log of the agonist concentration to determine the EC50 and Emax values.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel activity in response to SSTR activation.

5.4.1. Materials

-

Isolated cells expressing the SSTR of interest.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Glass micropipettes.

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, pH 7.4).[11]

-

Intracellular solution (e.g., containing K-Gluconate, NaCl, GTP, ATP, HEPES, pH 7.2).[11][12]

-

Test compound.

5.4.2. Procedure

-

Prepare isolated cells for recording.

-

Pull glass micropipettes to a resistance of 3-7 MΩ and fill with intracellular solution.[11][12]

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -70 mV).

-

Apply voltage steps to elicit K+ or Ca2+ currents and record the baseline currents.

-

Perfuse the cell with the extracellular solution containing the test compound.

-

Record the changes in the ion channel currents in the presence of the compound.

-

Analyze the data to quantify the percentage of inhibition or activation of the currents.

Conclusion

The Somatostatin-14 signaling pathway, mediated by its five distinct G-protein coupled receptors, represents a complex and tightly regulated system with significant therapeutic implications. A thorough understanding of the core signaling mechanisms, coupled with robust quantitative pharmacological characterization using the detailed experimental protocols provided herein, is essential for the successful development of novel SSTR-targeted therapies. This guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing this important field.

References

- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Somatostatin modulates Ca2+ currents in neostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Somatostatin-14 actions on dopamine- and pituitary adenylate cyclase-activating polypeptide-evoked Ca2+ signals and growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Somatostatin-14 Inhibition of Cyclic AMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms, quantitative data, and experimental protocols related to the inhibition of cyclic AMP (cAMP) production by Somatostatin-14 (SST-14). This document is intended to serve as a comprehensive resource for professionals in the fields of endocrinology, neurobiology, and pharmacology.

Core Mechanism of Action

Somatostatin-14 exerts its inhibitory effect on cyclic AMP production through a well-defined signaling cascade initiated by its binding to specific cell surface receptors. These receptors, known as somatostatin (B550006) receptors (SSTRs), are G protein-coupled receptors (GPCRs).[1][2] The binding of SST-14 to its receptors, particularly subtypes like SSTR2, triggers the activation of an associated inhibitory G protein (Gi).[3][4]

The activated Gi protein, in turn, directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[1][3][5] This leads to a decrease in the intracellular concentration of cAMP.[1][2] The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector of cAMP signaling.[3] This entire process is sensitive to pertussis toxin, which ADP-ribosylates and inactivates the Gi protein, thereby blocking the inhibitory effect of somatostatin.[3][6]

The canonical signaling pathway for Somatostatin-14 inhibition of cAMP production is as follows:

Quantitative Data on Somatostatin-14 Inhibition of cAMP

The inhibitory potency of Somatostatin-14 on cAMP production has been quantified in various cell systems. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following tables summarize key quantitative findings from the literature.

| Cell Line | Agonist | IC50 of SST-14 | Reference |

| AtT-20 (mouse pituitary tumor) | Forskolin (B1673556) | 370 pM | [7] |

| AtT-20 (mouse pituitary tumor) | Corticotropin Releasing Factor (CRF) | 64 +/- 13 pM | [8] |

| AtT-20 (mouse pituitary tumor) | K+ (depolarizing agent) | 100 +/- 15 pM | [8] |

| HEK293 cells expressing SSTR2 | Forskolin | Not explicitly stated, but dose-dependent inhibition shown from 10⁻¹² to 10⁻⁵ M | [9] |

| Porcine granulosa and luteal cells | Luteinizing Hormone (LH) and Forskolin | Dose-dependent inhibition observed | [10] |

Experimental Protocols

The investigation of Somatostatin-14's effect on cAMP production typically involves stimulating adenylyl cyclase to produce a measurable baseline of cAMP, which is then inhibited by SST-14.

General Experimental Workflow

A typical workflow for assessing the inhibitory effect of Somatostatin-14 on cAMP production is as follows:

Detailed Protocol for cAMP Measurement in HEK293 Cells Expressing SSTR2

This protocol is adapted from methodologies described in the literature for measuring forskolin-stimulated cAMP accumulation.[9]

1. Cell Culture and Plating:

- Culture HEK293 cells stably expressing the Somatostatin Receptor 2 (SSTR2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.

- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

- On the day of the assay, detach cells and plate them in 48-well plates at a suitable density. Allow cells to adhere for 24 hours.

2. Assay Procedure:

- Prepare a stock solution of Somatostatin-14 in an appropriate buffer.

- Prepare serial dilutions of Somatostatin-14 to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁵ M.

- Wash the cells with a serum-free medium.

- Add the different concentrations of Somatostatin-14 to the respective wells.

- Incubate for a specified period (e.g., 15 minutes).

- Add a fixed concentration of forskolin (e.g., 25 µM) to all wells (except for the basal control) to stimulate cAMP production.

- Continue the incubation for another set period (e.g., 15 minutes).

3. cAMP Measurement (ELISA):

- Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP ELISA kit.

- Perform the ELISA procedure as per the kit's protocol. This typically involves competitive binding between the cAMP in the sample and a fixed amount of labeled cAMP for a limited number of antibody binding sites.

- Measure the absorbance using a microplate reader at the appropriate wavelength.

4. Data Analysis:

- Calculate the concentration of cAMP in each sample based on a standard curve.

- Define the maximum forskolin-stimulated cAMP formation (in the absence of Somatostatin-14) as 100%.

- Express the cAMP levels in the presence of Somatostatin-14 as a percentage of the maximum stimulation.

- Plot the percentage of inhibition against the logarithm of the Somatostatin-14 concentration.

- Use a non-linear regression curve fitting model (e.g., four-parameter logistic equation) to determine the IC50 value.

Real-Time cAMP Measurement using FRET

An alternative to endpoint assays like ELISA is the use of genetically encoded biosensors for real-time monitoring of cAMP dynamics in living cells.[11][12]

1. Cell Preparation:

- Use a cell line (e.g., from transgenic mice) that ubiquitously expresses a FRET-based cAMP sensor, such as 'exchange protein directly activated by cAMP 1' (Epac1-camps).[11]

- Prepare primary cell cultures or tissue slices (e.g., pituitary slices) from these animals.

2. FRET Imaging:

- Mount the cells or tissue slices on a microscope equipped for ratiometric FRET imaging.

- Perfuse the cells with a physiological buffer.

- Record baseline FRET signals.

- Apply Somatostatin-14 and/or an adenylyl cyclase stimulator and continuously record the changes in the FRET ratio.

3. Data Analysis:

- The change in the FRET ratio over time directly reflects the change in intracellular cAMP concentration.

- This method allows for the analysis of the kinetics of cAMP inhibition by Somatostatin-14.

Conclusion

Somatostatin-14 is a potent inhibitor of adenylyl cyclase and, consequently, cAMP production in a variety of cell types. This inhibitory action is central to its physiological roles in regulating hormone secretion and cell growth. The signaling pathway, involving SSTRs and Gi proteins, provides multiple potential targets for therapeutic intervention. The quantitative data and experimental protocols outlined in this guide offer a framework for the continued investigation and development of novel therapeutics targeting this important signaling axis.

References

- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 2. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]

- 3. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gi alpha 1 selectively couples somatostatin receptors to adenylyl cyclase in pituitary-derived AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory actions of somatostatin on cyclic AMP and aldosterone production in agonist-stimulated adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Somatostatin inhibits cAMP-dependent and cAMP-independent calcium influx in the clonal pituitary tumor cell line AtT-20 through the same receptor population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory action of somatostatin-14 on hormone-stimulated cyclic adenosine monophosphate induction in porcine granulosa and luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Real-time monitoring of somatostatin receptor-cAMP signaling in live pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Role of Somatostatin-14 on Growth Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14 (SST-14), a cyclic neuropeptide, is the principal physiological inhibitor of growth hormone (GH) secretion from the anterior pituitary gland. Its potent and specific action on somatotroph cells makes it a crucial regulator of the GH axis and a significant focus for therapeutic drug development, particularly for conditions of GH hypersecretion such as acromegaly. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding the inhibitory function of SST-14. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate research in this field. Visual diagrams of key pathways and workflows are included to offer a clear and comprehensive overview of the core concepts.

Introduction

Growth hormone (GH), synthesized and secreted by somatotroph cells of the anterior pituitary, is a key regulator of somatic growth and metabolism. The secretion of GH is tightly controlled by a balance of stimulatory and inhibitory signals, primarily the hypothalamic peptides Growth Hormone-Releasing Hormone (GHRH) and Somatostatin (B550006) (SST), respectively.[1] Somatostatin exists in two biologically active forms, a 14-amino acid peptide (SST-14) and a 28-amino acid peptide (SST-28), both derived from the precursor preprosomatostatin.[2][3] SST-14 is the predominant form in the hypothalamus and is the primary physiological inhibitor of GH release.[2][4]

The inhibitory action of SST-14 is mediated through a family of G protein-coupled receptors (GPCRs), specifically the somatostatin receptors (SSTRs).[5] Of the five cloned SSTR subtypes (SSTR1-5), SSTR2 and SSTR5 are the most prominently expressed on human and rodent somatotrophs and are the key mediators of GH inhibition.[6] The development of synthetic SST analogs, such as octreotide (B344500) and lanreotide, which exhibit high affinity for SSTR2, has been pivotal in the medical management of acromegaly and other neuroendocrine tumors.[7]

This guide will delve into the intricate signaling cascades initiated by SST-14 binding to its receptors on somatotrophs, present quantitative data on its inhibitory efficacy, and provide detailed protocols for the key experiments used to elucidate these mechanisms.

Mechanism of Action and Signaling Pathways

The binding of SST-14 to SSTR2 and SSTR5 on the surface of pituitary somatotrophs triggers a cascade of intracellular events that culminate in the potent inhibition of GH secretion.[6] This process is primarily mediated by the activation of an inhibitory G-protein, Gαi.[8] The subsequent signaling events can be broadly categorized into the inhibition of adenylyl cyclase, modulation of ion channel activity, and influences on intracellular calcium levels.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Upon SST-14 binding, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC).[3][8] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][9] Since GHRH stimulates GH secretion by activating AC and increasing cAMP levels, the inhibitory action of SST-14 directly counteracts this stimulatory pathway. The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key downstream effector that promotes GH gene transcription and exocytosis of GH-containing secretory granules.[10]

Caption: SST-14 signaling pathway in pituitary somatotrophs.

Modulation of Ion Channel Activity and Intracellular Calcium

A critical aspect of SST-14's inhibitory effect is its modulation of ion channel activity, which directly impacts intracellular calcium ([Ca²⁺]i) concentrations, a key trigger for hormone exocytosis.[11]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The βγ subunits of the activated G-protein can directly interact with and inhibit the activity of L-type voltage-gated calcium channels.[12][13] This action reduces the influx of extracellular Ca²⁺ into the somatotroph, thereby lowering [Ca²⁺]i.[11]

-

Activation of Potassium Channels: The Gβγ subunits can also activate inwardly rectifying potassium (K⁺) channels.[14] The resulting efflux of K⁺ leads to hyperpolarization of the cell membrane, making it more difficult for the cell to reach the threshold for action potential firing and subsequent opening of VGCCs.[9][15]

The net effect of these actions on ion channels is a significant reduction in the frequency and amplitude of [Ca²⁺]i transients, which are essential for the fusion of GH-containing secretory vesicles with the plasma membrane and subsequent hormone release.[11]

Quantitative Data on Somatostatin-14 Mediated Inhibition

The inhibitory potency of SST-14 and its analogs on GH secretion has been quantified in numerous studies. This data is crucial for understanding the structure-activity relationships of these peptides and for the development of new therapeutic agents.

| Compound | Cell Type/System | Parameter | Value | Reference |

| Somatostatin-14 | Rat pituitary GC cells | IC₅₀ for GH inhibition | 3 x 10⁻⁸ M | [11] |

| Octreotide | Rat pituitary GC cells | IC₅₀ for GH inhibition | 2 x 10⁻⁸ M | [11] |

| Somatostatin-14 | Frog pituitary cells | IC₅₀ for radioligand binding | 5.6 ± 0.6 nM | [16] |

| [Pro², Met¹³]SST-14 | Frog pituitary cells | IC₅₀ for radioligand binding | 1.2 ± 0.2 nM | [16] |

| Somatostatin-14-I | Rainbow trout hepatocytes | ED₅₀ for inhibition of GH-stimulated IGF-I mRNA | ~40 ng/ml | [14] |

| Octreotide | Tilapia pituitary cells | IC₅₀ for cAMP reduction | 0.8 - 60 nM | [17] |

| Cyclosomatostatin (antagonist) | Tilapia pituitary cells | EC₅₀ for cAMP increase | 0.1 - 188 nM | [17] |

Table 1: Quantitative data on the inhibitory effects of Somatostatin-14 and its analogs.

Experimental Protocols

The following section details the methodologies for key experiments used to investigate the inhibitory role of SST-14 on GH secretion.

Primary Rat Anterior Pituitary Cell Culture

This protocol describes the isolation and culture of primary cells from the anterior pituitary of rats, providing a physiologically relevant in vitro model system.

-

Animal Euthanasia and Gland Dissection: Euthanize adult male rats according to approved institutional guidelines. Dissect the pituitary glands under sterile conditions and separate the anterior lobes.

-

Enzymatic Digestion: Mince the anterior pituitary tissue and incubate in a digestion solution containing enzymes such as trypsin and DNase I to dissociate the tissue into a single-cell suspension.

-

Cell Dispersion and Plating: Gently triturate the digested tissue to further disperse the cells. Centrifuge the cell suspension and resuspend the cell pellet in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics). Plate the cells onto poly-L-lysine-coated culture dishes at a desired density (e.g., 5 x 10⁵ cells/well in a 24-well plate).

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to adhere and recover for 48-72 hours before initiating experiments.

Growth Hormone Secretion Assay (ELISA)

This protocol outlines a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of GH released into the culture medium.

-

Cell Treatment: After the initial culture period, wash the pituitary cells with serum-free medium and then incubate with fresh medium containing various concentrations of SST-14 and/or a GH secretagogue (e.g., GHRH) for a defined period (e.g., 4 hours).

-

Sample Collection: Collect the culture medium from each well.

-

ELISA Procedure:

-

Coat a 96-well microplate with a capture antibody specific for GH and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and collected culture media to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for GH.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known GH standards. Use this curve to calculate the concentration of GH in the experimental samples.

Caption: A typical experimental workflow for a GH inhibition assay.

Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in [Ca²⁺]i in response to SST-14.

-

Cell Preparation: Culture pituitary cells on glass coverslips.

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with HBSS to remove extracellular dye. Incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measure the fluorescence emission at ~510 nm.

-

Data Acquisition and Analysis: Record the fluorescence intensity at both excitation wavelengths over time. The ratio of the fluorescence at 340 nm to 380 nm is proportional to the [Ca²⁺]i. Changes in this ratio following the application of SST-14 and other compounds can be used to determine the effect on intracellular calcium dynamics.

Measurement of Intracellular cAMP

This protocol outlines a competitive immunoassay for the quantification of intracellular cAMP levels.

-

Cell Treatment: Culture pituitary cells in multi-well plates. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Treat the cells with SST-14 and/or a stimulator of adenylyl cyclase (e.g., forskolin (B1673556) or GHRH) for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Assay: Use a commercial cAMP assay kit (e.g., based on competitive ELISA or TR-FRET). In these assays, cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a limited amount of anti-cAMP antibody.

-

Signal Detection: The signal generated (e.g., colorimetric, fluorescent, or luminescent) is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in the cell lysates.

Conclusion

Somatostatin-14 plays a pivotal and multifaceted role in the negative regulation of growth hormone secretion. Its mechanism of action, centered on the activation of SSTR2 and SSTR5 on pituitary somatotrophs, involves a well-orchestrated signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the modulation of ion channel activity to decrease intracellular calcium levels. The quantitative data consistently demonstrate the high potency of SST-14 and its synthetic analogs in suppressing GH release. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate details of this essential physiological process. A thorough understanding of the inhibitory actions of SST-14 is fundamental for the development of novel and more effective therapeutic strategies for disorders of GH hypersecretion.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Whole-cell recordings of ionic currents in bovine somatotrophs and their involvement in growth hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

- 7. Acromegaly - Wikipedia [en.wikipedia.org]

- 8. sciencellonline.com [sciencellonline.com]

- 9. Somatostatin inhibition of adenylate cyclase activity in different brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 12. assaypro.com [assaypro.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Somatostatin inhibits basal and growth hormone-stimulated hepatic insulin-like growth factor-I production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ionbiosciences.com [ionbiosciences.com]

Somatostatin-14 (3-14): A Technical Guide to its Role in Endocrine Secretion Regulation

A Note on Somatostatin-14 (3-14): Scientific literature extensively details the biological activities of Somatostatin-14 (SST-14) and its longer isoform, Somatostatin-28 (SST-28). The specific fragment, Somatostatin-14 (3-14), is less characterized, with limited information available regarding its distinct physiological functions. This guide will focus on the well-established roles of the parent molecule, Somatostatin-14, in regulating endocrine secretions, providing a foundational understanding that is critical for research in this area.

Somatostatin-14 is a 14-amino acid cyclic peptide that acts as a potent inhibitor of a wide array of endocrine and exocrine secretions.[1][2][3][4] Its regulatory functions are pivotal in maintaining hormonal homeostasis, particularly in the pancreas and pituitary gland. This technical guide provides an in-depth overview of the mechanisms of action of Somatostatin-14, with a focus on its quantitative effects, the experimental protocols used for its study, and its underlying signaling pathways.

Regulation of Pancreatic Hormone Secretion

Somatostatin-14 is a key paracrine regulator within the pancreatic islets of Langerhans, primarily inhibiting the secretion of insulin (B600854) and glucagon (B607659).[2][5]

Inhibition of Insulin Secretion

Somatostatin-14 exerts a potent inhibitory effect on glucose-stimulated insulin secretion from pancreatic β-cells.[6] While SST-28 is considered the predominant inhibitor of insulin, SST-14 also contributes significantly to this regulation.[7]

Inhibition of Glucagon Secretion

Somatostatin-14 is a more potent inhibitor of glucagon secretion from pancreatic α-cells compared to its effect on insulin.[7][8][9] This inhibitory action is crucial for modulating blood glucose levels.

Quantitative Data on Pancreatic Hormone Inhibition

The following table summarizes the quantitative effects of Somatostatin-14 on pancreatic hormone secretion from various studies.

| Hormone | Species/Model | Stimulant | Somatostatin-14 Concentration/Dose | Inhibition | Reference |

| Insulin | Human (in vivo) | Basal | 300 µg/h (infusion) | Maximal inhibition | [10] |

| Glucagon | Human (in vivo) | Basal | 30 µg/h (infusion) | Maximal inhibition | [10] |

| Pancreatic Polypeptide | Human (in vivo) | Basal | 100 µg/h (infusion) | Maximal inhibition | [10] |

| Insulin | Mouse Islets | Glucose | 0.3 nM (IC50) | 50% inhibition | [6] |

| Glucagon | Mouse Islets | Glucose | 0.04 nM (IC50) | 50% inhibition | [6] |

| Glucagon | Wild-Type Mouse Islets | Potassium/Arginine | Not specified | Potent inhibition (up to 85%) | [7] |

| Glucagon | SSTR2 Knockout Mouse Islets | Potassium/Arginine | Not specified | Reduced inhibition (27%) | [7] |

Regulation of Pituitary Hormone Secretion

In the anterior pituitary gland, Somatostatin-14 acts as a primary inhibitor of growth hormone (GH) secretion.[2][11] It also plays a role in regulating the secretion of other pituitary hormones like thyroid-stimulating hormone (TSH) and prolactin (PRL).[2]

Inhibition of Growth Hormone (GH) Secretion

Somatostatin-14 directly inhibits the release of GH from somatotroph cells in the anterior pituitary.[2] This action is fundamental to the regulation of growth and metabolism.

Quantitative Data on Pituitary Hormone Inhibition

The following table summarizes the quantitative effects of Somatostatin-14 on pituitary hormone secretion.

| Hormone | Species/Model | Stimulant | Somatostatin-14 Concentration/Dose | Inhibition | Reference |

| Growth Hormone (GH) | Normal Human Subjects | Arginine | 150 µg | Complete suppression | [11] |

| Growth Hormone (GH) | Acromegalic Patients | Basal | 75-150 µg | Significant lowering | [11] |

| Growth Hormone (GH) | Rat Primary Anterior Pituitary Cells | Basal | 0.1 nM (IC50) | 50% inhibition | [6] |

| Growth Hormone (GH) | Rat Pituitary GC Cells | Basal | 3 x 10⁻⁸ M (IC50) | 49 ± 7% (maximum inhibition) | [12] |

| Follicle-Stimulating Hormone (FSH) | Infant Rats (in vivo) | Basal | 20 µ g/100g b.w. (twice daily for 5 days) | Significant reduction in serum levels and cell volume | [13] |

| Luteinizing Hormone (LH) | Infant Rats (in vivo) | Basal | 20 µ g/100g b.w. (twice daily for 5 days) | Significant reduction in serum levels and cell volume | [13] |

Signaling Pathways of Somatostatin-14

Somatostatin-14 exerts its inhibitory effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[6][7] SST-14 binds with high affinity to all five receptor subtypes.[14] The activation of these receptors triggers a cascade of intracellular signaling events.

Core Signaling Cascade:

-

Receptor Binding and G-protein Activation: Upon binding of SST-14, the SSTR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Potassium (K+) Channels: SST-14 receptor activation leads to the opening of G-protein-gated inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization.

-

Calcium (Ca2+) Channels: The reduction in cAMP and direct G-protein modulation leads to the inhibition of voltage-gated calcium channels, reducing calcium influx.

-

-

Activation of Phosphatases: SSTR activation can also lead to the stimulation of phosphotyrosine phosphatases (PTPs), which are involved in dephosphorylating key signaling molecules.

-

MAPK Pathway Modulation: Somatostatin (B550006) signaling can also influence the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

Signaling Pathway Diagram

Caption: Somatostatin-14 signaling pathway.

Experimental Protocols

The study of Somatostatin-14's effects on endocrine secretion employs a variety of in vivo and in vitro experimental models.

In Vitro Pancreatic Islet Perifusion Assay

This technique allows for the dynamic measurement of hormone secretion from isolated pancreatic islets in response to various stimuli.

Protocol Outline:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Perifusion System Setup: Isolated islets are placed in a perifusion chamber maintained at 37°C. The chamber is continuously supplied with a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.[15][16][17][18][19]

-

Basal Secretion: Islets are first perifused with a low glucose concentration to establish a basal hormone secretion rate.

-

Stimulation and Inhibition: The perifusion medium is switched to a high glucose concentration or other secretagogues (e.g., arginine, KCl) to stimulate hormone secretion. Somatostatin-14 is then introduced into the medium at various concentrations to assess its inhibitory effect.

-

Fraction Collection: Effluent from the perifusion chamber is collected at regular intervals.

-

Hormone Quantification: The concentration of hormones (e.g., insulin, glucagon) in the collected fractions is measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow Diagram

Caption: Experimental workflow for islet perifusion.

In Vivo Studies in Animal Models

In vivo experiments are crucial for understanding the systemic effects of Somatostatin-14.

Protocol Outline:

-

Animal Model: Rats or mice are commonly used.[20] Catheters may be implanted for substance administration and blood sampling.[21]

-

Administration of Somatostatin-14: SST-14 can be administered via intravenous infusion or subcutaneous injection at various doses.[13][22][23]

-

Stimulation of Hormone Secretion: A secretagogue, such as arginine or glucose, can be administered to induce the release of the hormone of interest.[11]

-

Blood Sampling: Blood samples are collected at specific time points before, during, and after the administration of SST-14 and/or the secretagogue.

-

Hormone and Metabolite Analysis: Plasma or serum is separated from the blood samples, and the concentrations of hormones (e.g., GH, insulin, glucagon) and metabolites (e.g., glucose) are determined.[21]

Conclusion

Somatostatin-14 is a powerful endogenous inhibitor of endocrine secretions, playing a critical role in the regulation of pancreatic and pituitary hormones. Its actions are mediated through a family of G-protein coupled receptors that trigger a cascade of inhibitory intracellular signals. A thorough understanding of its mechanisms of action, supported by quantitative data from well-defined experimental protocols, is essential for researchers and drug development professionals working on novel therapeutics targeting endocrine disorders. While the specific biological activity of the Somatostatin-14 (3-14) fragment remains to be fully elucidated, the extensive knowledge of the parent molecule, Somatostatin-14, provides a robust framework for future investigations.

References

- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Somatostatin - Wikipedia [en.wikipedia.org]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. Somatostatin 14, human, rat, mouse, pig, chicken, frog [anaspec.com]

- 5. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Selective effects of somatostatin-14, -25 and -28 on in vitro insulin and glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective effects of somatostatin-14, -25 and -28 on in vitro insulin and glucagon secretion | Semantic Scholar [semanticscholar.org]

- 10. Dose-response effect of somatostatin-14 on human basal pancreatic hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-response study of the inhibiting effect of somatostatin on growth hormone and insulin secretion in normal subjects and acromegalic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Somatostatin 14 affects the pituitary-ovarian axis in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring dynamic hormone release from pancreatic islets using perifusion assay protocol v1 [protocols.io]

- 19. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]

- 20. In vivo studies of somatostatin-14 and somatostatin-28 biosynthesis in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]